molecular formula C12H15NO B13693616 1-(3-Ethylphenyl)-2-pyrrolidinone

1-(3-Ethylphenyl)-2-pyrrolidinone

Cat. No.: B13693616
M. Wt: 189.25 g/mol
InChI Key: QQEHWDBSCHAFCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Ethylphenyl)-2-pyrrolidinone is an organic compound that belongs to the class of pyrrolidinones It is characterized by a pyrrolidinone ring attached to a phenyl group substituted with an ethyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Ethylphenyl)-2-pyrrolidinone can be synthesized through several methods. One common approach involves the reaction of 3-ethylbenzoyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions in an organic solvent like dichloromethane. Another method involves the cyclization of 3-ethylphenylacetic acid with ammonia or an amine under high-temperature conditions.

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Ethylphenyl)-2-pyrrolidinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are used for halogenation and nitration reactions, respectively.

Major Products Formed

    Oxidation: Formation of 3-ethylbenzoic acid or 3-ethylbenzaldehyde.

    Reduction: Formation of 3-ethylphenylmethanol or 3-ethylphenylamine.

    Substitution: Formation of 3-ethylbromobenzene or 3-ethylnitrobenzene.

Scientific Research Applications

1-(3-Ethylphenyl)-2-pyrrolidinone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Ethylphenyl)-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in reduced production of inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethylphenylacetic acid
  • 3-Ethylbenzaldehyde
  • 3-Ethylphenylamine

Uniqueness

1-(3-Ethylphenyl)-2-pyrrolidinone is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

1-(3-ethylphenyl)pyrrolidin-2-one

InChI

InChI=1S/C12H15NO/c1-2-10-5-3-6-11(9-10)13-8-4-7-12(13)14/h3,5-6,9H,2,4,7-8H2,1H3

InChI Key

QQEHWDBSCHAFCL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)N2CCCC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.